molecular formula C5H7NOS B6237427 2-isocyanatothiolane CAS No. 76197-85-8

2-isocyanatothiolane

Cat. No. B6237427
CAS RN: 76197-85-8
M. Wt: 129.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanatothiolane is a versatile organic compound with a range of applications in organic synthesis and in the field of biochemistry. It is a colorless liquid with a pungent odor and a boiling point of 94°C. It is an isocyanate, which is a class of organic compounds that contain the -N=C=O functional group. It is used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and dyes. In addition, it is used in the synthesis of polyurethanes and polyesters.

Scientific Research Applications

2-Isocyanatothiolane has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and dyes. In addition, it has been used in the synthesis of polyurethanes and polyesters. It has also been used in the synthesis of peptides, proteins, and nucleic acids. Furthermore, it has been used in the synthesis of small molecules, such as drugs and dyes.

Mechanism of Action

2-Isocyanatothiolane is an isocyanate, which is a class of organic compounds that contain the -N=C=O functional group. The reaction of an amine and an isocyanate in the presence of a catalyst produces a product with a thiolane ring, which is a five-membered ring containing a sulfur atom. The reaction is known as a Michael addition and can be carried out in either aqueous or organic solvents.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to act as an inhibitor of cytochrome P-450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory and anti-tumorigenic effects. In addition, it has been shown to have a role in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

2-Isocyanatothiolane has a number of advantages for use in laboratory experiments. It is a relatively non-toxic compound and is relatively easy to synthesize. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is important to note that it is a highly reactive compound and must be handled with care. Furthermore, it is important to note that it can be toxic if inhaled or ingested.

Future Directions

2-Isocyanatothiolane has a wide range of potential applications in the field of biochemistry and organic synthesis. Potential future directions include the development of new synthetic methods for the synthesis of polymers, pharmaceuticals, and dyes. In addition, further research is needed to explore the biochemical and physiological effects of this compound. Finally, further research is needed to explore the potential applications of this compound in the fields of drug discovery and development.

Synthesis Methods

2-Isocyanatothiolane can be synthesized using a variety of methods. The most common method is the reaction of an amine and an isocyanate in the presence of a catalyst. This reaction is known as a Michael addition. The reaction produces a product with a thiolane ring, which is a five-membered ring containing a sulfur atom. The reaction can be carried out in either aqueous or organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-isocyanatothiolane can be achieved through the reaction of 2-chlorothiolane with potassium cyanate.", "Starting Materials": [ "2-chlorothiolane", "potassium cyanate" ], "Reaction": [ "Add 2-chlorothiolane to a reaction flask", "Add potassium cyanate to the reaction flask", "Heat the reaction mixture to 80-90°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Extract the product with diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and evaporate the solvent under reduced pressure", "Purify the product by column chromatography using a suitable solvent system" ] }

CAS RN

76197-85-8

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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